molecular formula C9H12FNO B6155396 2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol CAS No. 926292-35-5

2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol

Cat. No.: B6155396
CAS No.: 926292-35-5
M. Wt: 169.2
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Description

2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is of interest in various fields due to its unique chemical structure, which includes an amino group, a hydroxyl group, and a fluorinated aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Reduction: The resulting imine is then reduced to form the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 2-amino-2-(2-fluoro-5-methylphenyl)acetaldehyde or 2-amino-2-(2-fluoro-5-methylphenyl)acetone.

    Reduction: Formation of 2-amino-2-(2-fluoro-5-methylphenyl)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorinated aromatic ring can enhance its binding affinity and selectivity for certain targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol
  • 2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol
  • 2-amino-2-(2-fluoro-5-ethylphenyl)ethan-1-ol

Uniqueness

2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol is unique due to the specific position of the fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

926292-35-5

Molecular Formula

C9H12FNO

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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